MMP-13 Inhibition: RH01617 vs. DP01473 in Dose-Dependent Enzyme Assay
In a direct head-to-head comparison under identical assay conditions, RH01617 and DP01473 were evaluated for MMP-13 inhibition at three concentrations (0.1 μM, 1 μM, and 10 μM). RH01617 exhibited a distinct inhibitory profile: it achieved 54% inhibition at 0.1 μM, 55% at 1 μM, and 57% at 10 μM, demonstrating a relatively flat dose-response curve. In contrast, DP01473 showed a steeper concentration-dependent increase, with 44%, 50%, and 70% inhibition at the respective concentrations [1]. This divergence indicates that RH01617 reaches near-maximal efficacy at lower concentrations, whereas DP01473 requires higher concentrations to achieve greater inhibition. The IC50 for both compounds in this assay system was reported to lie in the range of 1.9–2.3 μM [1].
| Evidence Dimension | MMP-13 inhibition (percent inhibition at three concentrations) |
|---|---|
| Target Compound Data | RH01617: 54% (0.1 μM), 55% (1 μM), 57% (10 μM) |
| Comparator Or Baseline | DP01473: 44% (0.1 μM), 50% (1 μM), 70% (10 μM) |
| Quantified Difference | At 0.1 μM: +10 percentage points higher inhibition; at 10 μM: 13 percentage points lower inhibition |
| Conditions | MMP-13 enzymatic assay; concentrations 0.1 μM, 1 μM, 10 μM; reported IC50 range 1.9–2.3 μM for both compounds. |
Why This Matters
The distinct dose-response profile of RH01617 (higher inhibition at low concentrations, plateauing early) may be preferable in experimental systems where sustained, moderate inhibition of MMP-13 is desired without the steep activity gradient seen with DP01473.
- [1] Parwez S, et al. Machine learning-based predictive modeling, virtual screening and biological evaluation studies for identification of potential inhibitors of MMP-13. J Biomol Struct Dyn. 2023;41(15):7190-7203. PMID: 36062572. View Source
